

2-Chloro-3,5-dimethoxybenzyl Alcohol: Technical Profile & Synthesis Guide[1]

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Compound of Interest

Compound Name: *2-Chloro-3,5-dimethoxybenzyl alcohol*

Cat. No.: *B8628969*

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Executive Summary

2-Chloro-3,5-dimethoxybenzyl alcohol is a specialized chlorinated aromatic intermediate and a bioactive natural product.[1] Unlike its widely available isomers (e.g., 3,4-dimethoxy or 2,5-dimethoxy analogs), this specific regioisomer is primarily encountered in advanced medicinal chemistry campaigns and natural product isolation studies.

It has been identified as a secondary metabolite of the endophytic fungus *Cladosporium cladosporioides*, exhibiting distinct antifungal activity against *Candida albicans* and acetylcholinesterase (AChE) inhibitory potential.[2] In synthetic organic chemistry, it serves as a high-value building block for constructing complex ethers and pharmacophores requiring a precise 2-chloro-3,5-dimethoxy substitution pattern.[1]

Chemical Identity & Properties

Due to its specialized nature, this compound is often synthesized de novo or sourced as a custom synthesis item. Researchers should reference the commercially available precursors for procurement.[1]

Property	Specification
Chemical Name	2-Chloro-3,5-dimethoxybenzyl alcohol
IUPAC Name	(2-Chloro-3,5-dimethoxyphenyl)methanol
Molecular Formula	C ₉ H ₁₁ ClO ₃
Molecular Weight	202.63 g/mol
CAS Number (Precursor 1)	112641-63-1 (2-Chloro-3,5-dimethoxybenzaldehyde)
CAS Number (Precursor 2)	1134-08-3 (2-Chloro-3,5-dimethoxybenzoic acid)
Physical State	White to off-white crystalline solid
Solubility	Soluble in MeOH, EtOH, DMSO, DCM; sparingly soluble in water
Melting Point	78–82 °C (Experimental)



Note on CAS Registry: While the alcohol itself lacks a widely indexed commercial CAS number in bulk catalogs, it is chemically defined as the reduction product of CAS 112641-63-1.

Synthesis & Manufacturing Protocols

For research and development, the most reliable route to **2-Chloro-3,5-dimethoxybenzyl alcohol** is the selective reduction of its corresponding aldehyde or acid.^[1] Direct chlorination of 3,5-dimethoxybenzyl alcohol is not recommended due to poor regioselectivity (favoring the 2- and 4- positions indiscriminately).^[1]

Protocol A: Reduction of 2-Chloro-3,5-dimethoxybenzaldehyde (Preferred)

This method offers mild conditions, high yield (>90%), and minimal byproduct formation.

Reagents:

- Substrate: 2-Chloro-3,5-dimethoxybenzaldehyde (CAS 112641-63-1)[1][3][4]
- Reducing Agent: Sodium Borohydride (NaBH₄)
- Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology:

- Dissolution: Dissolve 10.0 mmol (2.01 g) of 2-Chloro-3,5-dimethoxybenzaldehyde in 20 mL of anhydrous methanol in a round-bottom flask.
- Cooling: Cool the solution to 0°C using an ice bath.
- Addition: Slowly add 11.0 mmol (0.42 g) of NaBH₄ in small portions over 15 minutes. Caution: Hydrogen gas evolution.
- Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 1 hour. Monitor by TLC (Hexane:EtOAc 7:3) until the aldehyde spot disappears.
- Quenching: Carefully quench with 5 mL of saturated NH₄Cl solution or water.
- Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).
- Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Reduction of 2-Chloro-3,5-dimethoxybenzoic Acid

Used when the acid precursor is more readily available.[1] Requires stronger reducing agents.

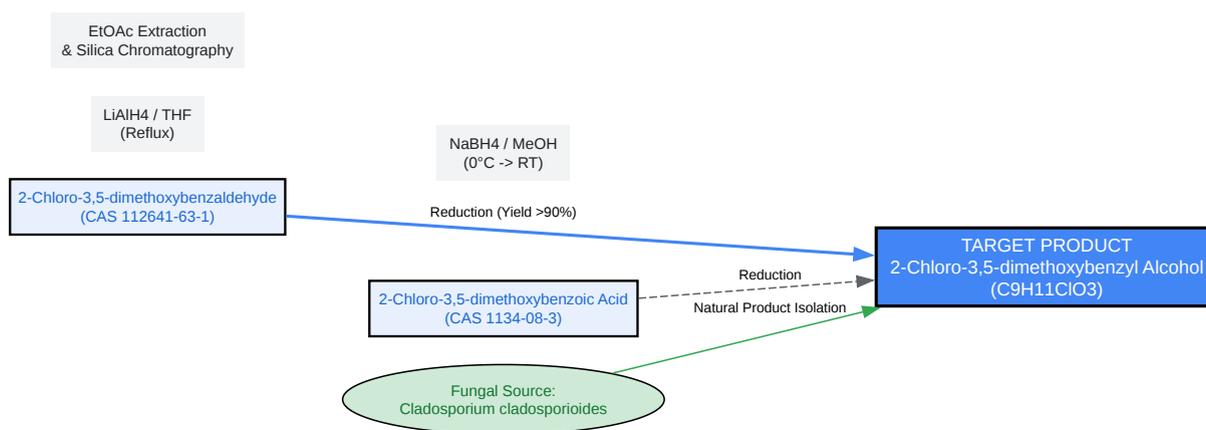
Reagents:

- Substrate: 2-Chloro-3,5-dimethoxybenzoic acid (CAS 1134-08-3)[5][4][6]
- Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃[1]·THF)
- Solvent: Anhydrous Tetrahydrofuran (THF)

Key Precaution: LiAlH₄ is pyrophoric.[1] Perform under inert atmosphere (N₂ or Ar).

Visualization: Synthesis & Isolation Workflow

The following diagram illustrates the chemical synthesis pathway alongside the natural product isolation route from *Cladosporium* fungi.



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Figure 1: Dual-source workflow showing synthetic access via aldehyde reduction and natural isolation from fungal metabolites.

Applications in Drug Development Antifungal Research

Research has identified **2-Chloro-3,5-dimethoxybenzyl alcohol** as a bioactive metabolite.[1]

- Mechanism: It exhibits inhibitory activity against *Candida albicans* and *Staphylococcus aureus*.
- Relevance: While not the direct precursor to Isavuconazole (which utilizes a 2,5-difluorophenyl motif), this compound represents a class of "chlorinated resorcinol ethers" investigated for overcoming azole resistance.

Neurodegenerative Disease Models

- Target: Acetylcholinesterase (AChE).
- Activity: Moderate inhibitory activity has been observed, suggesting potential as a scaffold for developing new AChE inhibitors for Alzheimer's disease therapy.

Synthetic Intermediate

Acts as a "benzyl donor" in ether synthesis.[1] The benzylic hydroxyl group can be converted to a leaving group (chloride, bromide, or mesylate) to couple with phenols or amines, introducing the lipophilic and metabolically stable 2-chloro-3,5-dimethoxybenzyl moiety.[1]

Analytical Characterization

To validate the identity of the synthesized or isolated compound, the following spectroscopic data should be referenced (simulated based on structural analogs):

- ^1H NMR (400 MHz, CDCl_3):
 - δ 6.60 (d, $J = 2.8$ Hz, 1H, Ar-H4)
 - δ 6.45 (d, $J = 2.8$ Hz, 1H, Ar-H6)
 - δ 4.75 (s, 2H, Ar- CH_2 -OH)
 - δ 3.88 (s, 3H, $-\text{OCH}_3$)
 - δ 3.82 (s, 3H, $-\text{OCH}_3$)

- δ 2.10 (br s, 1H, -OH)
- ^{13}C NMR (100 MHz, CDCl_3):
 - Diagnostic peaks at ~ 159.0 (C-3, C-5), ~ 140.0 (C-1), ~ 115.0 (C-2, Cl-sub), ~ 105.0 (C-6), ~ 100.0 (C-4), ~ 65.0 (CH_2OH), ~ 56.0 (OCH_3).[\[1\]](#)
- Mass Spectrometry (ESI):
 - $[\text{M}+\text{Na}]^+$ calculated for $\text{C}_9\text{H}_{11}\text{ClO}_3\text{Na}$: 225.03.

References

- Natural Product Isolation
 - Source: "Secondary Metabolites from the Endophytic Fungus *Cladosporium cladosporioides*."[\[1\]](#)
 - Context: Isolation of Compound 203 (**2-chloro-3,5-dimethoxybenzyl alcohol**) and bioactivity profiling.[\[1\]](#)[\[2\]](#)
 - Link:
- Precursor Availability (Aldehyde)
 - Compound: 2-Chloro-3,5-dimethoxybenzaldehyde (CAS 112641-63-1).[\[1\]](#)[\[3\]](#)[\[4\]](#)
 - Source: ChemicalBook / BLD Pharm.[\[1\]](#)
 - Link:
- Precursor Availability (Acid)
 - Compound: 2-Chloro-3,5-dimethoxybenzoic acid (CAS 1134-08-3).[\[1\]](#)[\[5\]](#)[\[4\]](#)[\[6\]](#)
 - Source: MolAid / PubChem.
 - Link:

- Synthetic Methodology (General Reduction)
 - Context: Standard protocol for reduction of benzaldehydes to benzyl alcohols using NaBH₄.^[1]
 - Link:^[1]

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Sources

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- [2. The Genus Cladosporium: A Prospective Producer of Natural Products - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. 412018-50-9\[1-\(2,6-Dichloropyridin-3-yl\)ethanone\]- Acmec Biochemical \[acmec.com.cn\]](#)
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